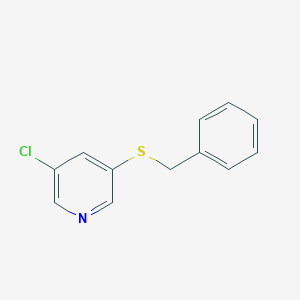

3-(Benzylsulfanyl)-5-chloropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Benzylsulfanyl)-5-chloropyridine is a useful research compound. Its molecular formula is C12H10ClNS and its molecular weight is 235.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Applications

Research has indicated that compounds similar to 3-(benzylsulfanyl)-5-chloropyridine exhibit significant anti-proliferative activity against various cancer cell lines.

- Mechanism of Action : The proposed mechanism involves interference with phospholipid metabolism and inhibition of phosphoinositide-specific phospholipase C (PI-PLC), which is crucial for cancer cell survival and proliferation. Studies have shown that certain derivatives can inhibit the growth of MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cell lines by over 85% through mechanisms that may involve apoptosis induction and cell cycle disruption .

- Case Study : A library of thieno[2,3-b]pyridine analogues, which includes structural features similar to this compound, demonstrated potent anti-proliferative effects. For instance, specific analogues were found to inhibit the growth of HCT116 cells significantly, suggesting that this class of compounds could be developed further for cancer therapeutics .

Antimicrobial Properties

The sulfonamide moiety present in this compound suggests potential antibacterial activity.

- Antibacterial Activity : Studies on related sulfonamide derivatives have shown effective inhibition against various bacterial pathogens, including Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these compounds often fall within the low µg/mL range .

- Case Study : Research involving the synthesis of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides has highlighted their antimycobacterial properties against strains such as Mycobacterium tuberculosis. The MIC values ranged from 8 to 250 µmol/L, indicating promising activity against both sensitive and resistant strains .

Antiviral Applications

Emerging studies suggest that compounds related to this compound may possess antiviral properties.

- Mechanism : Structural analogues have been observed to inhibit hepatitis B virus (HBV) replication in vitro by enhancing levels of antiviral proteins like A3G. This suggests a potential pathway for developing antiviral agents based on this compound's structure .

- Case Study : Other research has demonstrated that benzothiazole-pyridine hybrids exhibit significant activity against viruses such as H5N1 and SARS-CoV-2. Although not directly tested on this compound, the structural similarities suggest it may also exhibit antiviral efficacy .

Synthesis and Intermediate Role

This compound serves as a valuable intermediate in the synthesis of various biologically active compounds.

Propiedades

Fórmula molecular |

C12H10ClNS |

|---|---|

Peso molecular |

235.73 g/mol |

Nombre IUPAC |

3-benzylsulfanyl-5-chloropyridine |

InChI |

InChI=1S/C12H10ClNS/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Clave InChI |

VPMXPHYSOJHCCT-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CSC2=CC(=CN=C2)Cl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.